N-(5-benzyl-2-hydroxyphenyl)acetamide N-(5-benzyl-2-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13155349
InChI: InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(7-8-15(14)18)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3,(H,16,17)
SMILES: CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

N-(5-benzyl-2-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC13155349

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

N-(5-benzyl-2-hydroxyphenyl)acetamide -

Specification

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name N-(5-benzyl-2-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(7-8-15(14)18)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3,(H,16,17)
Standard InChI Key VVIIJGQLBSLIKK-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)CC2=CC=CC=C2)O

Introduction

Chemical Structure and Molecular Properties

N-(5-Benzyl-2-hydroxyphenyl)acetamide (IUPAC name: N-[5-(benzyl)-2-hydroxyphenyl]acetamide) features a hydroxyphenyl ring substituted at the 5-position with a benzyl group and at the 1-position with an acetamide moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. Key structural attributes include:

Molecular Geometry

  • Phenyl ring: The hydroxyphenyl core adopts a planar configuration, with the hydroxyl (-OH) group at the 2-position participating in intramolecular hydrogen bonding with the acetamide carbonyl .

  • Benzyl substituent: The 5-benzyl group introduces steric bulk and lipophilicity, potentially influencing solubility and biological interactions .

  • Acetamide side chain: The -NHCOCH₃ group at the 1-position contributes to hydrogen-bonding capacity and metabolic stability .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular formulaC₁₅H₁₅NO₂
Molecular weight241.29 g/mol
Melting point162–165°C (predicted)
SolubilityDMSO > ethanol > water
LogP (octanol-water)2.8 (estimated)

Synthesis and Optimization

The synthesis of N-(5-benzyl-2-hydroxyphenyl)acetamide can be achieved through multi-step routes involving Friedel-Crafts alkylation, acetylation, and deprotection sequences. A representative pathway, adapted from patent CN109824537A , is outlined below:

Step 1: Synthesis of 2-Hydroxy-5-benzylphenylacetamide

  • Friedel-Crafts benzylation:

    • 2-Hydroxyphenylacetamide is reacted with benzyl chloride in the presence of AlCl₃ to introduce the benzyl group at the 5-position .

    • Conditions: Dichloromethane solvent, 0–5°C, nitrogen atmosphere.

    • Yield: ~70% (estimated from analogous bromination reactions) .

  • Acetylation:

    • The intermediate is treated with acetic anhydride to protect the hydroxyl group as an acetyl ester.

    • Conditions: Ice bath, stoichiometric acetic anhydride .

Step 2: Deprotection and Isolation

  • The acetyl protecting group is removed via alkaline hydrolysis (e.g., K₂CO₃ in methanol) .

  • Purification: Recrystallization from ethyl acetate/toluene yields the final product .

Table 2: Key Synthetic Intermediates

IntermediateRoleYield (%)
5-Benzyl-2-hydroxyphenylamineBenzylated precursor65–70
N-Acetyl intermediateProtection against oxidation85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.82 (s, 1H, -OH), δ 8.21 (s, 1H, NH), δ 7.35–7.22 (m, 5H, benzyl aromatic), δ 6.95 (d, 1H, H-3), δ 6.78 (d, 1H, H-6), δ 3.82 (s, 2H, CH₂ benzyl), δ 2.10 (s, 3H, COCH₃) .

  • ¹³C NMR:

    • δ 169.5 (COCH₃), 156.2 (C-2), 139.1 (C-5), 128.4–126.3 (benzyl carbons), 116.7 (C-1), 113.4 (C-6), 41.2 (CH₂ benzyl), 23.1 (COCH₃) .

Infrared (IR) Spectroscopy

  • Key bands: 3270 cm⁻¹ (-OH stretch), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C) .

Biological Activity and Applications

While direct studies on N-(5-benzyl-2-hydroxyphenyl)acetamide are sparse, its structural analogs exhibit notable bioactivity:

Antimicrobial Properties

  • Acetamide derivatives with lipophilic substituents show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Table 3: Bioactivity of Selected Analogs

CompoundActivity (IC₅₀/MIC)Target
N-(5-Bromo-2-hydroxyphenyl)15 µM (HepG2)Cytotoxic
Phenolic azomethine V8 µM (MCF7)Antiproliferative

Industrial and Pharmaceutical Applications

Drug Intermediate

  • Serves as a precursor for kinase inhibitors and anti-inflammatory agents .

  • Patent CN109824537A highlights its utility in synthesizing halogenated acetamide derivatives.

Material Science

  • Potential use in polymer-bound antioxidants due to phenolic -OH group .

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